Boc-3-cyclohexyl-L-alanine methyl ester is a synthetic compound with the molecular formula C₁₅H₂₇NO₄ and a CAS number of 98105-41-0. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino acid L-alanine, which is further substituted with a cyclohexyl group at the third position. The presence of the Boc group makes this compound particularly useful in peptide synthesis, as it can be easily removed under mild acidic conditions to reveal the free amine functionality.
The compound appears as a crystalline solid with a melting point ranging from 47 to 49 °C and a predicted boiling point of approximately 386.9 °C. Its density is around 1.034 g/cm³, and it exhibits a pKa value of about 11.18, indicating its basicity in solution .
These reactions make Boc-3-cyclohexyl-L-alanine methyl ester a versatile intermediate in organic synthesis and medicinal chemistry .
The synthesis of Boc-3-cyclohexyl-L-alanine methyl ester typically involves several steps:
These methods highlight the utility of protecting groups in synthesizing complex amino acid derivatives .
Boc-3-cyclohexyl-L-alanine methyl ester has several applications:
Several compounds share structural similarities with Boc-3-cyclohexyl-L-alanine methyl ester, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Boc-L-alanine methyl ester | Contains only an alanine backbone | Simpler structure; less steric bulk |
Boc-phenylalanine methyl ester | Substituted with a phenyl group | Aromatic character; different properties |
Boc-isoleucine methyl ester | Contains branched-chain amino acid | Increased hydrophobicity |
Boc-3-cyclohexyl-L-alanine methyl ester is unique due to its cyclohexyl substitution, providing distinct steric and electronic properties that may influence its reactivity and biological interactions compared to these similar compounds .